molecular formula C17H18N2O2 B4686394 N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide

N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide

Cat. No. B4686394
M. Wt: 282.34 g/mol
InChI Key: CGACOLNEOHNARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide, also known as EACA or Tranexamic acid, is a synthetic derivative of the amino acid lysine. It is a white crystalline powder that is soluble in water and has been used for decades as an antifibrinolytic agent. EACA is commonly used in the treatment of heavy menstrual bleeding, surgical bleeding, and traumatic hemorrhage. In

Mechanism of Action

N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide works by inhibiting the activation of plasminogen to plasmin, which is responsible for breaking down blood clots. By inhibiting plasminogen activation, this compound helps to stabilize blood clots and reduce bleeding. This compound also has anti-inflammatory properties, which may contribute to its effectiveness in reducing bleeding.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase platelet aggregation and reduce fibrinolysis. This compound has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its effectiveness in reducing bleeding.

Advantages and Limitations for Lab Experiments

N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable under a wide range of conditions and is easily soluble in water. However, this compound has some limitations. It can interfere with certain laboratory tests, such as the measurement of fibrinogen levels, and can cause false-positive results in some assays. This compound can also have variable effects depending on the specific experimental conditions.

Future Directions

There are several future directions for research on N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide. One area of interest is the use of this compound in the treatment of traumatic brain injury. This compound has been shown to reduce bleeding in animal models of traumatic brain injury, and clinical trials are currently underway to evaluate its effectiveness in humans. Another area of interest is the use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in animal models, and clinical trials are currently underway to evaluate its effectiveness in humans. Additionally, further research is needed to determine the optimal dosing and administration of this compound for different clinical indications.

Scientific Research Applications

N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide has been extensively studied for its antifibrinolytic properties. It has been shown to reduce bleeding in a variety of clinical settings, including cardiac surgery, liver transplantation, and trauma. This compound has also been studied for its potential use in the treatment of other medical conditions, such as cancer, stroke, and traumatic brain injury.

properties

IUPAC Name

N-[4-(ethylcarbamoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-18-16(20)13-8-10-15(11-9-13)19-17(21)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGACOLNEOHNARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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